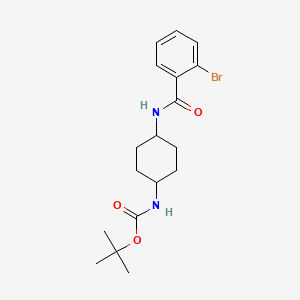![molecular formula C17H13F3N2O B2577868 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone CAS No. 477871-37-7](/img/structure/B2577868.png)
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone, also known as TFB-TBOA, is a potent and selective blocker of the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is a high-affinity glutamate transporter that is predominantly expressed in neurons and plays a crucial role in regulating synaptic transmission. The development of selective EAAT3 blockers such as TFB-TBOA has opened up new avenues for studying the physiological and pathological functions of EAAT3.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone is known to significantly enhance the pharmacological properties of pharmaceutical drugs . This compound can be investigated for its potential as a therapeutic agent, considering its structural similarity to other trifluoromethyl-containing drugs that have been approved by the FDA. Its efficacy, bioavailability, and safety profile would be key areas of research.
Organic Synthesis and Catalysis
In organic chemistry, the trifluoromethyl group is valued for its ability to influence the reactivity and stability of molecules . The subject compound could serve as a precursor or intermediate in the synthesis of more complex molecules. It might also be used to study new catalytic processes involving C–F bond activation.
Material Science
Compounds with a trifluoromethyl group are often used in material science due to their unique properties, such as resistance to degradation and thermal stability . The compound could be utilized in the development of new materials with enhanced durability for industrial applications.
Agricultural Chemistry
The trifluoromethyl group is a common feature in agrochemicals, such as pesticides and herbicides, due to its ability to improve the biological activity of these compounds . Research into the use of 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone in this field could lead to the development of new, more effective agricultural chemicals.
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct spectroscopic signatures . This compound could be explored for its utility in various spectroscopic techniques, including NMR, to aid in the identification and quantification of substances.
Environmental Science
The environmental fate and impact of fluorinated compounds, including their biodegradability and potential bioaccumulation, are important research topics . Studying 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone could provide insights into the environmental aspects of trifluoromethyl-containing compounds.
properties
IUPAC Name |
1-[1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-11(23)16-21-14-4-2-3-5-15(14)22(16)10-12-6-8-13(9-7-12)17(18,19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZZXZUAYCLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
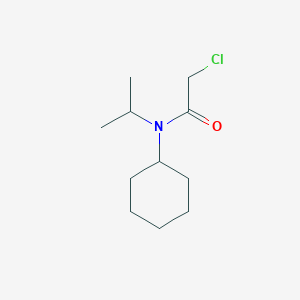
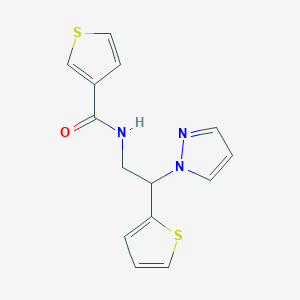
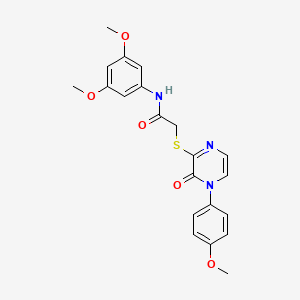
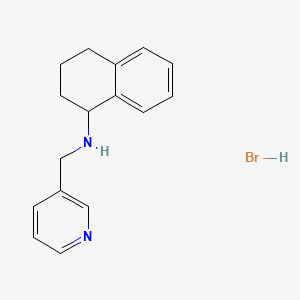


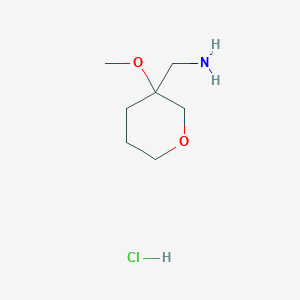
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)
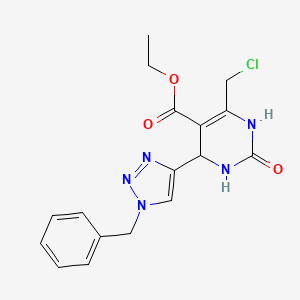
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)

